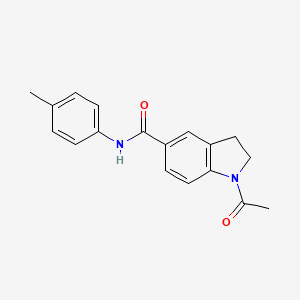
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a chemical compound that belongs to the class of ketones. It is also known as AZTME and has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antifungal and antibacterial properties, which may be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone in lab experiments is its relatively simple synthesis method. It can be synthesized in good yield using readily available starting materials. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one of the limitations is its relatively limited research data, which makes it difficult to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a pesticide, particularly in the development of new, more environmentally friendly pesticides. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction of 2-(2,4,6-trimethylphenoxy)acetyl chloride with azetidine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the synthesis of new materials with unique properties.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-11(2)14(12(3)8-10)17-9-13(16)15-5-4-6-15/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZIQQDCDKYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)






![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)

